![molecular formula C31H41N9O7 B12108502 [Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
[Trp3,Arg5]-Ghrelin (1-5) (human, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Trp3,Arg5]-Ghrelin (1-5) (human, rat) is a peptide fragment derived from the ghrelin hormone, which is known for its role in stimulating appetite and regulating energy balance. This specific fragment, consisting of the amino acids tryptophan at position 3 and arginine at position 5, has been studied for its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Trp3,Arg5]-Ghrelin (1-5) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of [Trp3,Arg5]-Ghrelin (1-5) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Trp3,Arg5]-Ghrelin (1-5) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and metabolic regulation.
Medicine: Explored for potential therapeutic applications in appetite regulation, metabolic disorders, and gastrointestinal diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of [Trp3,Arg5]-Ghrelin (1-5) involves binding to specific receptors, such as the growth hormone secretagogue receptor (GHS-R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K/Akt/mTOR pathway, which regulates various cellular processes such as growth, metabolism, and autophagy .
Comparación Con Compuestos Similares
Similar Compounds
[Trp3,Arg5]-Ghrelin (1-5) analogs: Peptides with similar sequences but different amino acid substitutions.
Full-length ghrelin: The complete hormone with additional biological activities.
Other ghrelin fragments: Different peptide fragments derived from ghrelin.
Uniqueness
[Trp3,Arg5]-Ghrelin (1-5) is unique due to its specific sequence and the presence of tryptophan and arginine residues, which confer distinct biological properties. Its ability to selectively activate certain signaling pathways makes it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H41N9O7 |
|---|---|
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35) |
Clave InChI |
PCHDRPGPBONCMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
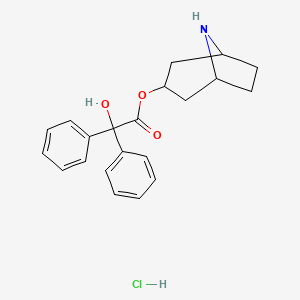

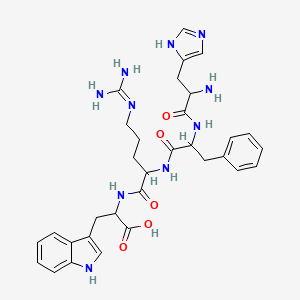



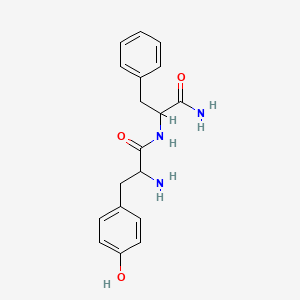
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

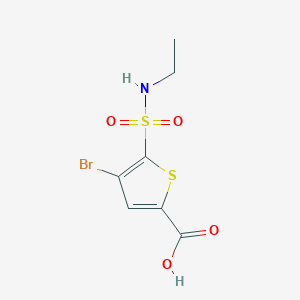
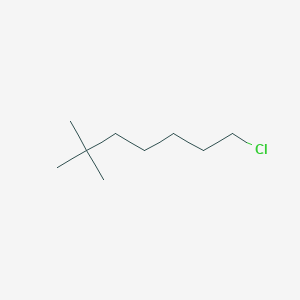
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
